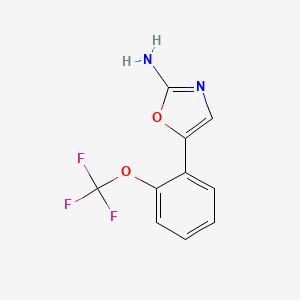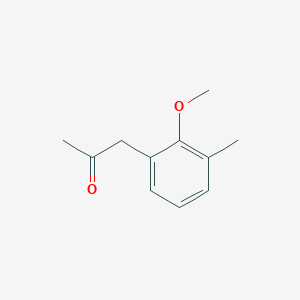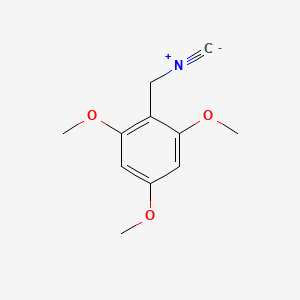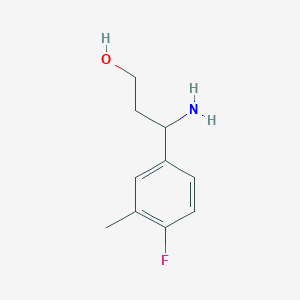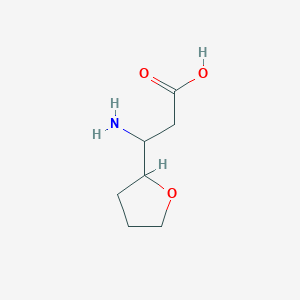![molecular formula C14H20O B13590172 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol CAS No. 1443327-36-3](/img/structure/B13590172.png)
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,4,6-trimethylphenyl substituent
Vorbereitungsmethoden
The synthesis of 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 2,4,6-trimethylphenyl derivatives with cyclopropyl intermediates under controlled conditions. One common method includes the use of Grignard reagents, where 2,4,6-trimethylphenylmagnesium bromide reacts with cyclopropyl ketones to form the desired product. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:
1-(2,4,6-Trimethylphenyl)ethanone: This compound has a similar aromatic structure but lacks the cyclopropyl and ethan-1-ol moieties, resulting in different chemical properties and reactivity.
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol: A closely related compound with a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior and applications
Eigenschaften
CAS-Nummer |
1443327-36-3 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20O/c1-9-7-10(2)13(11(3)8-9)14(5-6-14)12(4)15/h7-8,12,15H,5-6H2,1-4H3 |
InChI-Schlüssel |
JNOKDXANDVXBOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2(CC2)C(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


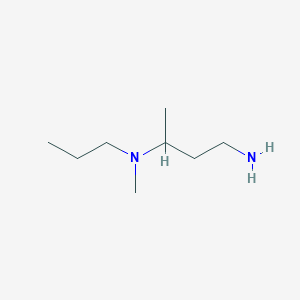
![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)

